

Application Notes and Protocols: Disperse Blue 291 for Dyeing Polyester Fabrics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dyeing of polyester fabrics with **Disperse Blue 291**, a widely used monoazo disperse dye. The information presented is intended to guide researchers and scientists in achieving consistent and high-quality dyeings for various applications. The protocols for both exhaust and continuous dyeing methods are outlined, along with standardized procedures for evaluating the colorfastness of the dyed fabrics.

Properties of Disperse Blue 291

Disperse Blue 291, also known as C.I. **Disperse Blue 291**, is characterized by its greenish-light blue hue and is supplied as dark blue microparticles.^{[1][2]} It is primarily used for the dyeing and printing of polyester and its blended fabrics.^{[1][2]}

Table 1: Chemical and Physical Properties of **Disperse Blue 291**

Property	Value	Reference
C.I. Name	Disperse Blue 291	[1]
C.I. Number	113395	[1]
CAS Registry Number	56548-64-2 / 83929-84-4	[1]
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆	[1]
Molecular Weight	509.31 g/mol	[1]
Molecular Structure	Single Azo Class	[1]

Fastness Properties on Polyester

The fastness properties of polyester fabrics dyed with **Disperse Blue 291** are crucial for determining their suitability for various end uses. The following table summarizes the typical fastness ratings.

Table 2: Fastness Properties of **Disperse Blue 291** on Polyester Fabric

Fastness Test	Fading	Staining	Reference
Light (Xenon Arc)	5-6	-	[3]
Washing (ISO 105-C06)	4-5	4-5	[3]
Perspiration (Acid & Alkaline)	5	5	[1]
Rubbing/Crocking (Dry)	4-5	-	[3]
Rubbing/Crocking (Wet)	4-5	-	[3]
Sublimation/Ironing	3-4	5	[1] [3]

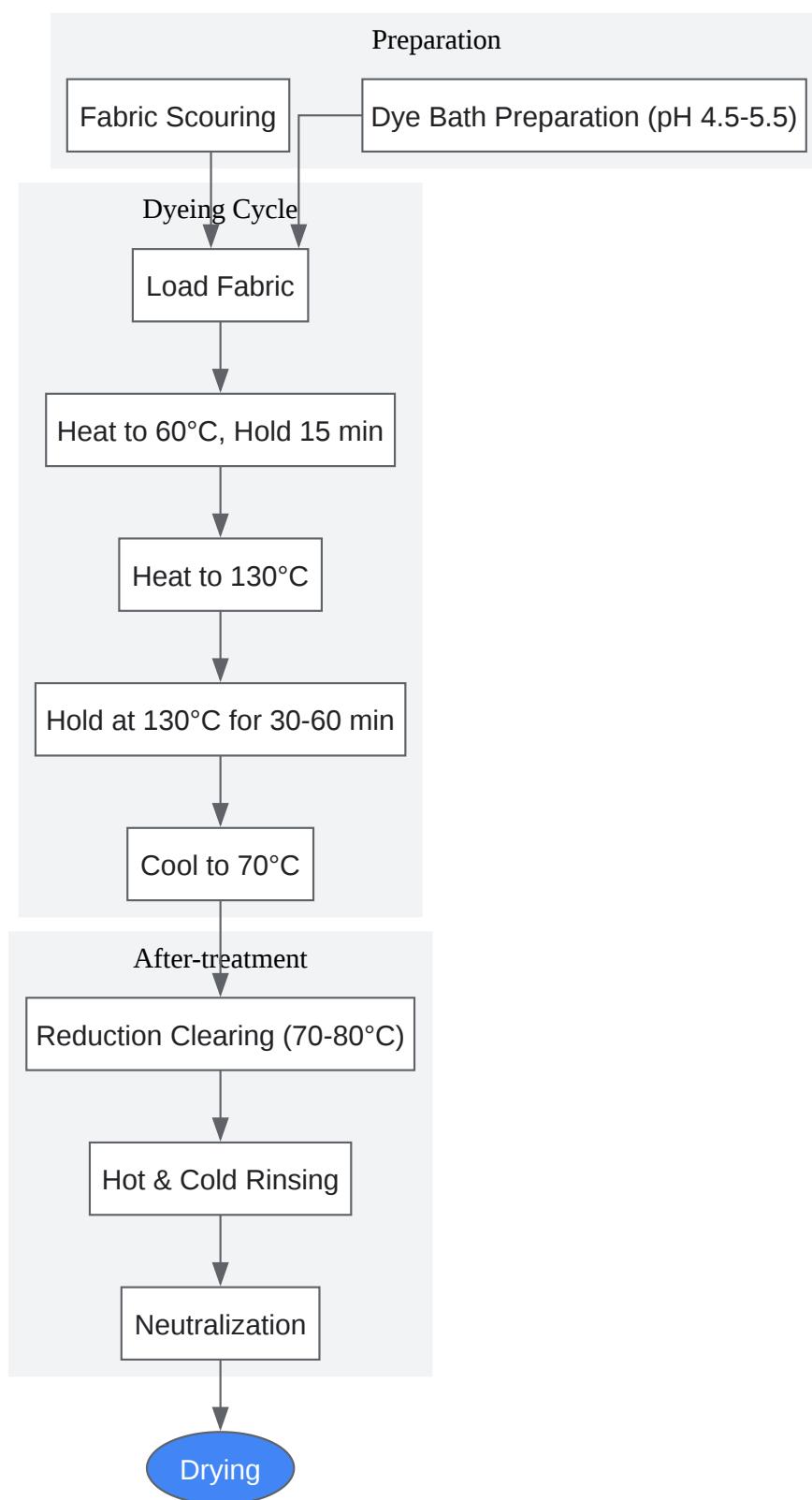
Note: Fastness ratings are based on a scale of 1 to 5, with 5 representing the best fastness.

For light fastness, a scale of 1 to 8 is used, where 8 is the highest.

Dyeing Methodologies for Polyester Fabric

Disperse Blue 291 can be applied to polyester fabrics using either high-temperature exhaust dyeing or continuous thermosol dyeing methods.

High-Temperature Exhaust Dyeing


This method is suitable for dyeing polyester in batch form, such as on jet dyeing or package dyeing machines. The high temperature (typically 130°C) is necessary to swell the polyester fibers, allowing the disperse dye to penetrate and fix within the fiber structure.

Experimental Protocol: High-Temperature Exhaust Dyeing

- Fabric Preparation: Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly.
- Dye Bath Preparation:
 - Prepare a dye stock solution by pasting the required amount of **Disperse Blue 291** (e.g., 1% on weight of fabric) with a dispersing agent (e.g., 1 g/L).
 - Fill the dyeing machine with water (liquor ratio, e.g., 10:1).
 - Add a dispersing agent (1-2 g/L) and acetic acid to adjust the pH to 4.5-5.5.^[4]
 - Add the prepared dye stock solution to the bath.
- Dyeing Cycle:
 - Load the prepared polyester fabric into the dyeing machine.
 - Raise the temperature from ambient to 60°C and hold for 15 minutes.^[5]
 - Increase the temperature to 130°C at a rate of 1-2°C/minute.^[5]
 - Hold at 130°C for 30-60 minutes, depending on the desired shade depth.^[5]

- Cool the dye bath down to 70°C.
- After-treatment (Reduction Clearing):
 - Drain the dye bath.
 - Treat the dyed fabric with a solution containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes to remove unfixed surface dye.
 - Rinse thoroughly with hot and then cold water.
 - Neutralize with 1 g/L acetic acid if necessary.
- Drying: Hydroextract and dry the fabric at a suitable temperature.

Workflow for High-Temperature Exhaust Dyeing

[Click to download full resolution via product page](#)

Caption: High-temperature exhaust dyeing workflow for polyester.

Thermosol Dyeing

The thermosol process is a continuous method suitable for dyeing large quantities of woven polyester or polyester-cotton blend fabrics.^{[6][7]} It involves padding the fabric with the dye dispersion, drying, and then fixing the dye at a high temperature.^{[6][8]}

Experimental Protocol: Thermosol Dyeing

- Padding:
 - Prepare a padding liquor containing:
 - **Disperse Blue 291** (required amount for the desired shade)
 - Dispersing agent (1-2 g/L)^[6]
 - Migration inhibitor (optional, but recommended)
 - Acetic acid or citric acid to adjust pH to 4.5-5.5^[6]
 - Pad the polyester fabric through the liquor, ensuring a uniform wet pick-up (typically 60-70%).
- Drying:
 - Dry the padded fabric immediately, for instance, in an infrared or hot flue dryer at around 100°C.^{[6][8]} Proper drying is crucial to prevent dye migration.
- Thermofixation:
 - Pass the dried fabric through a thermofixation unit (e.g., a stenter) at a high temperature, typically between 190-220°C, for 60-90 seconds.^{[6][7][8]} The exact temperature and time depend on the fabric weight and construction.
- After-treatment:
 - After thermofixation, the fabric undergoes a washing process to remove unfixed dye and auxiliaries.

- This typically includes a hot rinse, reduction clearing (as described in the exhaust method), and subsequent rinsing.
- Drying: Finally, the fabric is dried.

Workflow for Thermosol Dyeing

[Click to download full resolution via product page](#)

Caption: Continuous thermosol dyeing process for polyester fabrics.

Colorfastness Evaluation Protocols

The following are standardized methods for assessing the colorfastness of polyester fabrics dyed with **Disperse Blue 291**.

Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to domestic and commercial laundering.

Experimental Protocol:

- Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric between two pieces of standard adjacent fabric (e.g., multifiber fabric).
- Place the specimen in a stainless-steel container with a specified number of steel balls, a solution of ECE phosphate reference detergent (4 g/L), and sodium perborate (1 g/L).
- Agitate the container in a laundering machine (e.g., Launder-Ometer) for 30 minutes at a specified temperature (e.g., 60°C for C2S test).
- Rinse the specimen twice with distilled water and then with cold running water.
- Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

- Evaluate the change in color of the dyed specimen and the staining of the adjacent fabrics using the Grey Scales.

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the color to the action of an artificial light source that simulates natural daylight.

Experimental Protocol:

- Mount a specimen of the dyed fabric in a sample holder.
- Partially cover the specimen with an opaque mask.
- Simultaneously expose the specimen and a set of Blue Wool standards (references 1-8) to the light from a Xenon arc lamp under specified conditions of temperature and humidity.
- Continue the exposure until a prescribed fading of the specimen or a specific Blue Wool standard is achieved.
- Assess the change in color of the exposed portion of the specimen against the unexposed portion and compare it with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Colorfastness to Rubbing/Crocking (AATCC Test Method 8)

This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.

Experimental Protocol:

- Dry Crocking:
 - Fix a specimen of the dyed fabric to the base of a crockmeter.
 - Mount a square of standard white cotton crocking cloth onto the rubbing finger.

- Perform 10 complete turns of the crank at a rate of one turn per second.
- Wet Crocking:
 - Thoroughly wet a square of standard white cotton crocking cloth in distilled water and squeeze to a specific wet pick-up (typically 65%).
 - Repeat the procedure described for dry crocking.
- Evaluation:
 - Evaluate the amount of color transferred to the white crocking cloths by comparing them with the Grey Scale for Staining or the Chromatic Transference Scale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Making sure you're not a bot! [tib.eu]
- 3. colorkem.com [colorkem.com]
- 4. textilelearner.net [textilelearner.net]
- 5. scribd.com [scribd.com]
- 6. resiltextiles.com [resiltextiles.com]
- 7. How to dye and procedure of dyeing for textile: The Thermosol process of polyester dyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Blue 291 for Dyeing Polyester Fabrics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555911#disperse-blue-291-for-dyeing-polyester-fabrics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com